molecular formula C18H12O3 B14991003 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B14991003
M. Wt: 276.3 g/mol
InChI Key: VDJHVGAQIUSMBY-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound that belongs to the class of furochromenones. This compound is characterized by a furo[3,2-g]chromen-7-one core structure with a 4-methylphenyl substituent at the 3-position. Furochromenones are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylphenyl-substituted chromenone derivatives with furan derivatives in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 70°C) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions result in various functionalized derivatives of the compound .

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H12O3

Molecular Weight

276.3 g/mol

IUPAC Name

3-(4-methylphenyl)furo[3,2-g]chromen-7-one

InChI

InChI=1S/C18H12O3/c1-11-2-4-12(5-3-11)15-10-20-17-9-16-13(8-14(15)17)6-7-18(19)21-16/h2-10H,1H3

InChI Key

VDJHVGAQIUSMBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C=CC(=O)OC4=C3

Origin of Product

United States

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